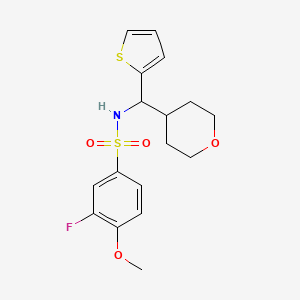
3-fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been a topic of interest due to their potential biochemical applications. In the context of 3-fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide, similar compounds have been synthesized and studied for their inhibitory effects on various enzymes. For instance, a series of N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and shown to be high-affinity inhibitors of kynurenine 3-hydroxylase, with detailed structure-activity relationship (SAR) analysis and biochemical characterization . Another study reported the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, indicating the versatility of the benzenesulfonamide scaffold in generating compounds with potential anti-tumor and enzyme inhibition activities .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. Molecular modeling studies have been conducted to understand the interaction between these compounds and target enzymes. For example, a study on 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides included electronic structure calculations and molecular docking to elucidate the inhibition mechanism against enzymes such as acetylcholinesterase and carbonic anhydrase I and II . These findings highlight the importance of molecular structure in the design of novel inhibitors and suggest that a similar approach could be applied to analyze the structure of 3-fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by their functional groups and molecular framework. Although the specific chemical reactions of 3-fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide are not detailed in the provided papers, the studies do offer insights into the reactivity of similar compounds. For instance, the inhibitory effects of synthesized benzenesulfonamides on kynurenine 3-hydroxylase suggest that these compounds can interact with active sites of enzymes, potentially through hydrogen bonding or hydrophobic interactions . The bioactivity studies of new benzenesulfonamides also imply that the introduction of different substituents can significantly alter the compounds' reactivity and interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are key to their drug-likeness and biological efficacy. Compounds in this class have been evaluated for their Ki values against various enzymes, indicating their potency and potential as drug candidates. The study on 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides showed that these compounds obey drug-likeness properties, which include parameters such as solubility, permeability, and stability . These properties are essential for the absorption, distribution, metabolism, and excretion (ADME) of potential drugs, and they would be relevant in the analysis of 3-fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide as well.
Applications De Recherche Scientifique
Synthesis and Bioactivity
The synthesis and evaluation of sulfonamide derivatives, including compounds related to the complex structure of 3-fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide, have been widely explored in scientific research for their potential biological activities. These compounds have been synthesized for various bioactivity studies, particularly focusing on their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. For instance, a series of sulfonamides showed significant cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms, which are crucial for further anti-tumor activity studies (Gul et al., 2016).
Carbonic Anhydrase Inhibition and Anticancer Properties
The sulfonamide derivatives are particularly noted for their inhibitory action against carbonic anhydrase enzymes, which play a pivotal role in various physiological processes, including tumor progression and metastasis. Some of these compounds have demonstrated significant inhibitory effects on carbonic anhydrase I and II, making them potential candidates for anticancer drug development (Gul et al., 2018).
Antimicrobial and Antitubercular Agents
The research also extends to the antimicrobial and antitubercular properties of sulfonamide derivatives. Benzene sulfonamide pyrazole thio-oxadiazole hybrids have been synthesized and evaluated for their antimicrobial and antimycobacterial activities, showing promising results against various bacterial strains, including Mycobacterium tuberculosis (Shingare et al., 2018).
Fluorescent Sensing and Photochemical Properties
Another area of research interest is the development of fluorescent sensors for metal ion detection. Compounds similar in structure have been used to design sensors with high specificity and sensitivity for detecting metal ions, such as mercury, which are critical for environmental monitoring and biomedical applications (Bozkurt & Gul, 2018).
Mécanisme D'action
Orientations Futures
Boric acid compounds, which are similar to the compound , are very important organic and chemical products. They are often used in the organic synthesis of drugs and in the research of drug application. They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-[oxan-4-yl(thiophen-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S2/c1-22-15-5-4-13(11-14(15)18)25(20,21)19-17(16-3-2-10-24-16)12-6-8-23-9-7-12/h2-5,10-12,17,19H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSHFVYKUNNFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2CCOCC2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3016628.png)
![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3016630.png)
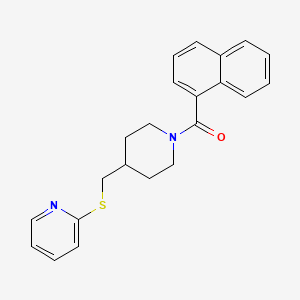
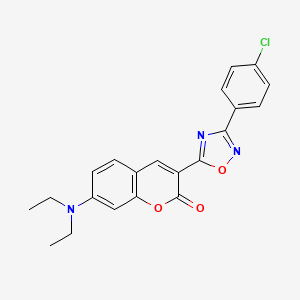
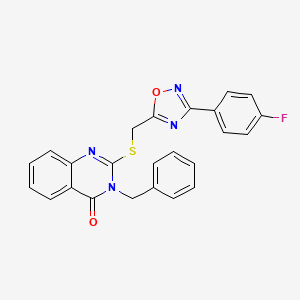

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3016637.png)

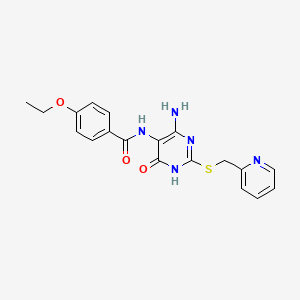


![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)
![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)